

Spectroscopic Data Guide: 2-(3-Bromophenyl)propanoic Acid

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)propanoic acid

CAS No.: 53086-52-5

Cat. No.: B057263

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Executive Summary & Compound Profile

2-(3-Bromophenyl)propanoic acid is a chiral 2-arylpropionic acid derivative. It serves as a structural scaffold for "profen" class NSAIDs, distinguished by the meta-bromo substituent on the phenyl ring. Its spectroscopic signature is defined by the 1:1 isotopic abundance of Bromine (

Br/

Br) in mass spectrometry and the characteristic doublet-quartet coupling of the propanoic acid side chain in proton NMR.

Physicochemical Properties Table

Property	Data
IUPAC Name	2-(3-Bromophenyl)propanoic acid
CAS Number	53086-63-4
Molecular Formula	C ₉ H ₉ BrO ₂
Molecular Weight	229.07 g/mol
Exact Mass	227.9786 (C ₉ H ₉) / 229.9765 (C ₉ H ₈ Br)
Appearance	White to off-white crystalline solid
Solubility	Soluble in Methanol, DMSO, Chloroform; Sparingly soluble in water

Synthesis & Preparation Context

Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted nitriles or des-bromo analogs). The compound is typically prepared via the hydrolysis of 2-(3-bromophenyl)propanenitrile, which is itself derived from 3-bromoacetophenone or 3-bromobenzaldehyde.

Synthesis Pathway Diagram

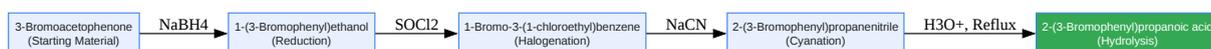


Figure 1: Standard synthetic route via nitrile hydrolysis.

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Detailed Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the asymmetry introduced by the chiral center at C2 and the meta-substitution on the aromatic ring.

¹H NMR (400 MHz, CDCl₃)

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The spectrum exhibits a classic "profen" side-chain pattern (methyl doublet + methine quartet) and a distinct aromatic region due to the electron-withdrawing Bromine atom.

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment
COOH	10.50 - 12.00	Broad Singlet	1H	-	Carboxylic Acid proton
Ar-H (C2')	7.42 - 7.46	Singlet (t)	1H	~1.8	Ortho to Br & Alkyl (Isolated)
Ar-H (C4')	7.38 - 7.42	Multiplet	1H	-	Ortho to Br, Para to Alkyl
Ar-H (C6')	7.22 - 7.28	Doublet	1H	7.8	Para to Br, Ortho to Alkyl
Ar-H (C5')	7.18 - 7.22	Triplet (t)	1H	7.8	Meta to Br & Alkyl
CH (C2)	3.72	Quartet	1H	7.2	Methine proton (Chiral center)
CH (C3)	1.51	Doublet	3H	7.2	Methyl group

Expert Insight: The proton at C2' (between the alkyl group and the bromine) is significantly deshielded and often appears as a narrow triplet or singlet due to small meta-coupling (

Hz). This is a diagnostic peak for meta-substituted arylpropionic acids.

C NMR (100 MHz, CDCl₃)

Carbon Type	Shift (, ppm)	Assignment
C=O	180.1	Carboxylic Acid Carbonyl
Ar-C (Ipso)	142.3	Quaternary C attached to CH
Ar-C-Br	122.8	Quaternary C attached to Br
Ar-CH	130.5, 130.1, 126.8	Aromatic methines
CH	45.2	Alpha-carbon (Chiral center)
CH	18.4	Beta-methyl

B. Mass Spectrometry (MS)

The mass spectrum is dominated by the isotopic signature of Bromine.

- Ionization Mode: Electron Impact (EI, 70 eV) or ESI- (Negative Mode).

- Molecular Ion (

): Distinct doublet at

228 and 230 with nearly equal intensity (1:1 ratio), confirming the presence of one Bromine atom.

Fragmentation Pathway (EI):

- Base Peak (

183/185): Loss of the carboxylic acid group [M - COOH]

. This forms the secondary carbocation stabilized by the aromatic ring (1-(3-bromophenyl)ethyl cation).

- Tropylium-like Ion: Further loss of methyl or rearrangement may occur, but the bromine retention is strong in initial fragments.
- Debromination: A minor peak at

149 (M - Br) may be observed but is less favorable than decarboxylation.

MS Fragmentation Logic

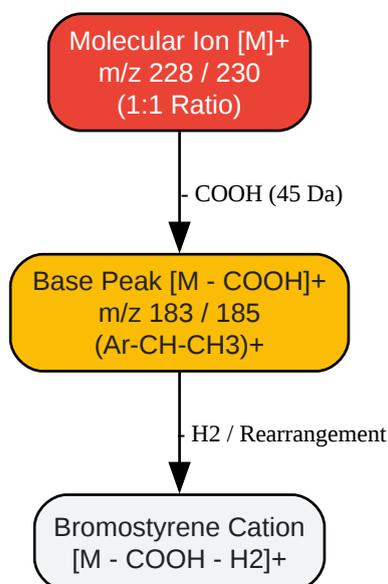


Figure 2: Primary fragmentation pathway in Electron Impact (EI) MS.

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C. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the carboxylic acid and the aromatic halide.

Wavenumber (cm)	Vibration Mode	Description
2800 - 3200	O-H Stretch	Broad, strong absorption characteristic of carboxylic acid dimers.
1705 - 1725	C=O Stretch	Strong, sharp carbonyl peak.
1560, 1475	C=C Stretch	Aromatic ring skeletal vibrations.
1050 - 1100	C-O Stretch	C-O single bond stretch / in-plane bending.
650 - 700	C-Br Stretch	Characteristic band for aryl bromides (often weak).

Experimental Protocols

Protocol 1: Sample Preparation for H NMR

To ensure high-resolution data without solvent interference:

- Weighing: Weigh approximately 5-10 mg of the dry solid into a clean vial.
- Solvation: Add 0.6 mL of CDCl₃ (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., NaBr from synthesis).
- Acquisition: Acquire at minimum 16 scans with a 30° pulse angle and a relaxation delay (d1) of 1.0 second to ensure quantitative integration of the aromatic protons vs. the alkyl chain.

Protocol 2: Chiral Purity Analysis (HPLC)

Since the biological activity of profens is often stereospecific (usually the S-enantiomer is active), separating the enantiomers is critical.

- Column: Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm).
- Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Expected Result: Baseline separation of (R) and (S) enantiomers.

References

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- To cite this document: BenchChem. [\[Spectroscopic Data Guide: 2-\(3-Bromophenyl\)propanoic Acid\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b057263#spectroscopic-data-for-2-3-bromophenyl-propanoic-acid\]](https://www.benchchem.com/product/b057263#spectroscopic-data-for-2-3-bromophenyl-propanoic-acid)

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